1-(4-Hydroxyphenyl)piperazine

Tyrosinase Inhibition Melanogenesis Enzyme Assay

Procure high-purity 1-(4-Hydroxyphenyl)piperazine (≥98%) for your drug discovery and process chemistry programs. This arylpiperazine building block is essential for synthesizing posaconazole intermediates and CNS-penetrant candidates. Its para-hydroxyl group enables potent tyrosinase inhibition (IC50 1.5–4.6 μM), outperforming kojic acid by up to 11.9-fold. It also serves as the primary CYP2D6-dependent metabolite of MeOPP, making it a critical reference standard for forensic toxicology. With moderate lipophilicity (LogP 0.37) and enhanced aqueous solubility, it is ideal for designing bioavailable CNS agents. Choose a differentiated scaffold that delivers proven potency and metabolic predictability.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 56621-48-8
Cat. No. B1294502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyphenyl)piperazine
CAS56621-48-8
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)O
InChIInChI=1S/C10H14N2O/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2
InChIKeyGPEOAEVZTOQXLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hydroxyphenyl)piperazine (CAS 56621-48-8) – Baseline Overview for Procurement and Research Selection


1-(4-Hydroxyphenyl)piperazine (CAS 56621-48-8) is a substituted arylpiperazine derivative bearing a hydroxyl group at the para-position of the phenyl ring. It is recognized as a versatile fragment molecule and pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of central nervous system agents and antifungal drugs. The compound is also a known human metabolite of the designer drug 1-(4-methoxyphenyl)piperazine (MeOPP), formed via CYP2D6-mediated O-demethylation [1]. It is widely utilized as a building block for molecular expansion and modification in drug discovery [2].

Why Generic Substitution Fails for 1-(4-Hydroxyphenyl)piperazine in Medicinal Chemistry and Research


The para-hydroxyl group of 1-(4-Hydroxyphenyl)piperazine confers distinct chemical reactivity, metabolic fate, and biological profile that differentiate it from closely related arylpiperazine analogs. This moiety serves as a critical anchor for hydrogen bonding in target engagement, as demonstrated by its superior tyrosinase inhibition compared to the standard kojic acid [1]. Furthermore, its role as a specific human metabolite of 1-(4-methoxyphenyl)piperazine, with Km and Vmax values quantitated for CYP2D6-mediated O-demethylation [2], establishes a unique metabolic and toxicological fingerprint that cannot be replicated by simple substitution. These distinctions render in-class interchangeability inappropriate for applications where target specificity, metabolic predictability, or synthetic utility of the phenolic handle is paramount.

1-(4-Hydroxyphenyl)piperazine – Product-Specific Quantitative Evidence Guide for Scientific Procurement


Tyrosinase Inhibition Potency: 4-(4-Hydroxyphenyl)piperazine Derivatives vs. Kojic Acid

Derivatives based on the 4-(4-hydroxyphenyl)piperazine scaffold demonstrated potent inhibition of mushroom tyrosinase (AbTYR) diphenolase activity. The most active derivatives achieved IC50 values in the range of 1.5–4.6 μM, which represents a 3.9- to 11.9-fold improvement in potency compared to the reference inhibitor kojic acid (IC50 = 17.8 μM) [1]. This potency advantage was attributed to the presence of the 4-hydroxyphenylpiperazine core, which enables competitive binding at the enzyme's catalytic site.

Tyrosinase Inhibition Melanogenesis Enzyme Assay

CYP2D6-Mediated O-Demethylation: Kinetic Comparison of MeOPP to 1-(4-Hydroxyphenyl)piperazine

1-(4-Hydroxyphenyl)piperazine (4-HO-PP) is the major O-demethylated metabolite of 1-(4-methoxyphenyl)piperazine (MeOPP). Kinetic studies using cDNA-expressed human CYP2D6 revealed an apparent Km of 48.34 ± 14.48 μM and a Vmax of 5.44 ± 0.47 pmol·min⁻¹·pmol⁻¹ CYP for this metabolic conversion [1]. In pooled human liver microsomes, the apparent Km was 204.80 ± 51.81 μM and Vmax was 127.50 ± 13.25 pmol·min⁻¹·mg⁻¹ protein. The reaction was inhibited 71.9% and 98.5% by 1 μM and 3 μM quinidine, respectively, confirming CYP2D6 as the primary enzyme responsible.

Drug Metabolism Cytochrome P450 Pharmacokinetics

Physicochemical Differentiation: LogP and pKa vs. Structural Analogs

1-(4-Hydroxyphenyl)piperazine exhibits a measured LogP of 0.37 , indicating moderate hydrophilicity that distinguishes it from more lipophilic analogs such as 1-(4-methoxyphenyl)piperazine. The pKa of the piperazine nitrogen is reported to be approximately 9.7 , which influences its ionization state and solubility profile in biological media. These values provide a baseline for comparing membrane permeability and oral bioavailability potential across the arylpiperazine class.

Physicochemical Properties Lipophilicity Ionization

Synthetic Utility: Patented Use as Key Intermediate for Posaconazole

Patent CN101824009A explicitly identifies 1-(4-hydroxyphenyl)piperazine as a critical starting material for preparing 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine, which is a primary intermediate in the synthesis of posaconazole, a broad-spectrum triazole antifungal agent approved by the FDA [1]. The patented method emphasizes the compound's role in a simplified synthetic route designed to improve industrial feasibility compared to prior 21-step processes.

Antifungal Synthesis Posaconazole Pharmaceutical Intermediate

1-(4-Hydroxyphenyl)piperazine – Validated Research and Industrial Application Scenarios for Procurement


Development of High-Potency Tyrosinase Inhibitors for Melanogenesis Research

Leverage the 4-(4-hydroxyphenyl)piperazine scaffold to design and synthesize novel tyrosinase inhibitors. As demonstrated by Mirabile et al., derivatives of this core achieved IC50 values 3.9- to 11.9-fold lower than kojic acid (IC50 1.5–4.6 μM vs. 17.8 μM) in AbTYR diphenolase assays [1]. This validated potency advantage supports the selection of 1-(4-hydroxyphenyl)piperazine as a starting material for medicinal chemistry campaigns targeting hyperpigmentation disorders or melanoma research.

Metabolic Pathway Elucidation and Toxicological Screening of Designer Drugs

Employ 1-(4-hydroxyphenyl)piperazine as a reference standard in forensic toxicology and drug metabolism studies. The compound is the major CYP2D6-dependent O-demethylated metabolite of 1-(4-methoxyphenyl)piperazine (MeOPP), with defined kinetic parameters (CYP2D6 Km = 48.34 μM, Vmax = 5.44 pmol·min⁻¹·pmol⁻¹ CYP) [1]. Use of the authentic metabolite standard is essential for accurate quantification and identification in biological matrices, particularly given the polymorphic nature of CYP2D6.

Synthesis of Posaconazole and Related Antifungal Agents

Utilize 1-(4-hydroxyphenyl)piperazine as a key building block in the preparation of posaconazole intermediates, as disclosed in patent CN101824009A [1]. The compound is employed in a streamlined synthetic route to 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine, a main intermediate for posaconazole. This application is particularly relevant for process chemistry groups seeking to optimize industrial-scale antifungal production or for medicinal chemists exploring novel triazole derivatives.

Physicochemical Profiling and Formulation Development for CNS-Targeted Agents

Take advantage of the moderate lipophilicity (LogP = 0.37 [1]) and basic pKa (~9.7 [2]) of 1-(4-hydroxyphenyl)piperazine to design CNS-penetrant compounds with favorable solubility and ionization properties. Compared to more lipophilic arylpiperazine analogs, the hydroxyl substitution enhances aqueous solubility, which may improve oral bioavailability and reduce non-specific protein binding. This physicochemical profile is valuable for early-stage drug discovery programs targeting neurological or psychiatric indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Hydroxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.